molecular formula C15H14FNO B5709874 N-(2-fluorophenyl)-2-(4-methylphenyl)acetamide

N-(2-fluorophenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B5709874
M. Wt: 243.28 g/mol
InChI Key: HGJYUYYTGTWVBA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(4-methylphenyl)acetamide: is an organic compound that belongs to the class of acetamides It features a fluorine atom attached to the phenyl ring and a methyl group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 2-fluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-fluorophenyl)-2-(4-methylphenyl)acetamide can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and reduced acetamides.

    Substitution: Substituted acetamides with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry: N-(2-fluorophenyl)-2-(4-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of new drugs or as a probe to study biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry. It may be explored for its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-2-(4-methylphenyl)acetamide
  • N-(2-bromophenyl)-2-(4-methylphenyl)acetamide
  • N-(2-iodophenyl)-2-(4-methylphenyl)acetamide

Comparison: N-(2-fluorophenyl)-2-(4-methylphenyl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms are known for their high electronegativity and ability to form strong bonds, making this compound more stable and potentially more reactive in certain chemical reactions compared to its chloro, bromo, and iodo counterparts.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-11-6-8-12(9-7-11)10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJYUYYTGTWVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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